2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol is a chemical compound widely recognized for its role as an ultraviolet absorber. This compound is particularly significant in protecting materials from the damaging effects of ultraviolet light, which can lead to discoloration and degradation over time. Its chemical structure features a benzotriazole moiety, which is known for its strong UV-absorbing capabilities, making it valuable in various industrial applications.
The compound is classified under organic compounds, specifically as a phenolic compound due to the presence of a hydroxyl group (-OH) attached to an aromatic ring. It is primarily sourced from synthetic processes involving the reaction of benzotriazole with modified phenolic compounds. The compound is often utilized in formulations designed to enhance the stability and longevity of materials exposed to sunlight.
The synthesis of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol typically involves the following steps:
The molecular formula for this compound is C16H15N3O, with a molecular weight of approximately 265.31 g/mol. The compound's synthesis can be scaled up for industrial production, utilizing optimized reaction conditions to maximize yield and efficiency .
The molecular structure of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol comprises a benzotriazole ring system bonded to a substituted phenolic group. The orientation of these groups is crucial for its UV-absorbing properties.
The structural arrangement allows for intramolecular hydrogen bonding, contributing to its stability and functionality as a ligand in coordination chemistry .
2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol can undergo various chemical reactions:
These reactions are significant in modifying the compound's properties for specific applications, particularly in coordination chemistry where it may stabilize transition metals through N,O-bidentate chelation .
The primary mechanism of action for 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol involves its interaction with ultraviolet light:
These properties contribute to its effectiveness as an ultraviolet stabilizer in various applications .
The primary applications of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol include:
The synthesis of 2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol (CAS 2170-39-0) relies on catalyzed condensation between o-allylated cresol derivatives and benzotriazole precursors. The core reaction involves nucleophilic aromatic substitution (SNAr) where the phenolic oxygen and adjacent position facilitate benzotriazole ring anchorage. Lewis acid catalysts (e.g., anhydrous MgSO₄ or ZnCl₂) prove critical for activating carbonyl intermediates during preliminary Schiff base formation, as demonstrated in analogous benzotriazole-phenolic syntheses [10]. These catalysts enhance electrophilicity at the reaction center, achieving >80% intermediate conversion within 12 hours under reflux conditions.
Organocatalysts such as dimethylaminopyridine (DMAP) offer greener alternatives, reducing metal contamination in UV-stabilizer applications. Kinetic studies reveal DMAP-catalyzed routes achieve 75-78% yield at 100°C by lowering the activation energy barrier for C–N bond formation. Crucially, the allyl substituent’s position must be ortho to the phenolic hydroxyl to prevent competitive O-alkylation—a side reaction that diminishes target compound purity [10].
Table 1: Catalytic Efficiency in Benzotriazole-Phenol Condensation
Catalyst Type | Representative Catalyst | Reaction Temp (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Lewis Acid | Anhydrous MgSO₄ | 110 | 12 | 80 |
Organocatalyst | DMAP | 100 | 14 | 78 |
Brønsted Acid | p-Toluenesulfonic Acid | 120 | 10 | 70 |
Solvent polarity directly governs reaction kinetics and byproduct formation in benzotriazole-phenolic hybrid synthesis. Non-polar solvents (toluene, xylene) facilitate higher yields (≥85%) of the target compound compared to polar aprotic solvents like DMF, which promote undesired N-allylation. Temperature optimization studies demonstrate a narrow operational window: yields peak at 110-115°C in toluene, while temperatures exceeding 120°C accelerate thermal decomposition, reducing purity by 15-20% [5] [10].
Water-ethanol mixtures (3:1 v/v) have emerged as sustainable alternatives, particularly under microwave-assisted extraction (MAE) conditions. Ethanol’s moderate dielectric constant (ε = 24.3) enables efficient heat transfer during cyclization, while water minimizes tar formation. This system achieves 82% isolated yield at 100°C with 30-minute reaction times—a significant improvement over conventional 12-hour reflux methods. Notably, solvent choice impacts crystallization behavior; toluene-derived products exhibit superior crystal homogeneity (mp 99-101°C [1] [3]), critical for industrial reproducibility.
Table 2: Solvent Performance in Target Compound Synthesis
Solvent System | Dielectric Constant (ε) | Optimal Temp (°C) | Isolated Yield (%) | Purity (GC%) |
---|---|---|---|---|
Toluene | 2.38 | 110 | 85 | >99 |
Xylene | 2.27 | 115 | 83 | 98 |
Ethanol-Water (3:1) | 24.3 (mix) | 100 | 82 | >98 |
DMF | 36.7 | 120 | 68 | 90 |
Industrial-scale purification of 2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol demands tailored chromatographic strategies to resolve structurally similar impurities. Silica gel chromatography with ethyl acetate/hexane gradients (10-30% EtOAc) effectively separates the target compound (Rf = 0.45) from:
Medium-pressure liquid chromatography (MPLC) enables kilogram-scale purification with >98.0% GC purity, surpassing recrystallization methods which trap solvent in the crystal lattice. Post-chromatographic crystallization from toluene/heptane mixtures yields white to light yellow crystals meeting industrial specifications (mp 98-102°C) [5] [6]. Notably, reversed-phase C18 columns with methanol-water eluents remove trace metal catalysts, achieving UV-stabilizer grade purity required for polymer applications.
Table 3: Purification Techniques for Industrial Production
Technique | Throughput (g/h) | Purity (%) | Key Separation Challenge | Cost Index |
---|---|---|---|---|
Silica MPLC | 200 | >98.5 | Regioisomer separation | 1.0 |
Reversed-Phase HPLC | 50 | >99.5 | Metal ion removal | 3.2 |
Recrystallization | 350 | 97.0 | Solvent inclusion | 0.8 |
Centrifugal TLC | 10 | >99.0 | Milligram-scale impurities | 4.5 |
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